4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide
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Overview
Description
4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups and a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide typically involves the reaction of 4-(trifluoromethyl)benzoic acid with 2,2,2-trifluoro-1-phenylethylamine. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or phenylethyl derivatives.
Scientific Research Applications
4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets and modulate their activity. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)benzoic acid
- 2,2,2-trifluoro-1-phenylethylamine
- N-(2,2,2-trifluoro-1-phenylethyl)benzamide
Uniqueness
4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide is unique due to the presence of multiple trifluoromethyl groups, which impart distinct chemical and physical properties. These properties include increased lipophilicity, metabolic stability, and potential biological activity, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
304458-38-6 |
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Molecular Formula |
C16H11F6NO |
Molecular Weight |
347.25 g/mol |
IUPAC Name |
4-(trifluoromethyl)-N-(2,2,2-trifluoro-1-phenylethyl)benzamide |
InChI |
InChI=1S/C16H11F6NO/c17-15(18,19)12-8-6-11(7-9-12)14(24)23-13(16(20,21)22)10-4-2-1-3-5-10/h1-9,13H,(H,23,24) |
InChI Key |
CNVSGILXBGTTOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(F)(F)F)NC(=O)C2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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